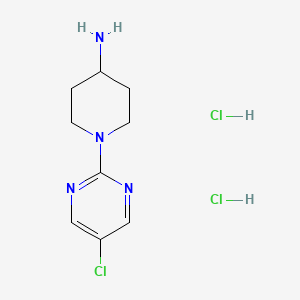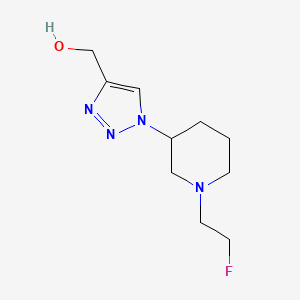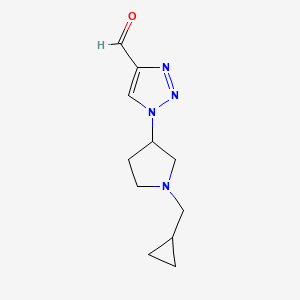
3,3-Dimetil-4-(naftalen-2-il)pirrolidina
Descripción general
Descripción
“3,3-Dimethyl-4-(naphthalen-2-yl)pyrrolidine” is a chemical compound with the molecular formula C16H19N. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “3,3-Dimethyl-4-(naphthalen-2-yl)pyrrolidine” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes a naphthalene group and two methyl groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Aplicaciones Científicas De Investigación
Descubrimiento y Desarrollo de Fármacos
El anillo de pirrolidina es una característica común en muchos compuestos biológicamente activos, particularmente en el descubrimiento de fármacos. La estructura cíclica saturada de cinco miembros de la pirrolidina permite una exploración eficiente del espacio farmacoforico debido a su hibridación sp3 . Esta característica es beneficiosa para el diseño de nuevos fármacos, ya que contribuye a la estereoquímica de la molécula y aumenta la cobertura tridimensional, lo cual es crucial para la afinidad de unión y la selectividad hacia los objetivos biológicos .
Agentes Antibacterianos
Los factores estéricos y la orientación espacial de los sustituyentes en el anillo de pirrolidina influyen en la actividad biológica, incluidas las propiedades antibacterianas. Los estudios de relación estructura-actividad (SAR) han demostrado que las variaciones en los N′-sustituyentes y los sustituyentes fenilo en el anillo de pirrolidina pueden conducir a diferentes perfiles de actividad antibacteriana . Esto sugiere que “3,3-Dimetil-4-(naftalen-2-il)pirrolidina” podría modificarse para mejorar su eficacia antibacteriana.
Investigación Antiviral
Los derivados del indol, que comparten similitudes estructurales con los compuestos basados en naftaleno, han mostrado actividades antivirales significativas. Por analogía, “this compound” podría investigarse por sus posibles propiedades antivirales, especialmente contra virus de ARN y ADN . La estructura única del compuesto puede interactuar con los componentes virales, inhibiendo la replicación o el ensamblaje.
Actividad Anticancerígena
Se sabe que el andamiaje de pirrolidina forma parte de varios agentes anticancerígenos. La introducción de la parte naftalenica podría potencialmente mejorar la capacidad del compuesto para interactuar con los receptores o enzimas de las células cancerosas, lo que lleva al desarrollo de nuevos fármacos anticancerígenos .
Neurofarmacología
Los derivados de la pirrolidina se han explorado por sus efectos en el sistema nervioso central, incluidas las propiedades anticonvulsivas. El compuesto en cuestión podría sintetizarse y probarse para su eficacia en el tratamiento de trastornos neurológicos, ofreciendo potencialmente una mayor potencia o selectividad en comparación con los medicamentos existentes .
Investigación Agroquímica
Los compuestos basados en indol, como el ácido indol-3-acético, son cruciales en el crecimiento y desarrollo de las plantas. Las características estructurales de “this compound” pueden prestarse a la síntesis de nuevos agroquímicos que pueden actuar como hormonas vegetales o reguladores del crecimiento .
Mecanismo De Acción
The mechanism of action of 3,3-dimethyl-4-(naphthalen-2-yl)pyrrolidine is not yet fully understood. However, it is believed that this compound has the ability to interact with metal ions and act as a chiral catalyst for various types of reactions. It is also believed that this compound has the ability to act as a photosensitizer in photodynamic therapy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,3-dimethyl-4-(naphthalen-2-yl)pyrrolidine are not yet fully understood. However, it is believed that this compound may be able to interact with metal ions and act as a chiral catalyst for various types of reactions. It is also believed that this compound may be able to act as a photosensitizer in photodynamic therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,3-dimethyl-4-(naphthalen-2-yl)pyrrolidine in laboratory experiments include its ability to act as a ligand for metal ions, as well as its ability to act as a chiral catalyst for various types of reactions. Additionally, this compound has been studied for its potential as a drug target and its ability to act as a building block for the synthesis of other compounds.
The limitations of using 3,3-dimethyl-4-(naphthalen-2-yl)pyrrolidine in laboratory experiments include the lack of knowledge about its mechanism of action and its biochemical and physiological effects. Additionally, this compound is not widely available and can be difficult to obtain.
Direcciones Futuras
Future research on 3,3-dimethyl-4-(naphthalen-2-yl)pyrrolidine should focus on understanding its mechanism of action and its biochemical and physiological effects. Additionally, further research should be conducted on its potential applications in scientific research, such as its ability to act as a ligand for metal ions, as well as its ability to act as a chiral catalyst for various types of reactions. Furthermore, research should be conducted on its potential as a drug target and its ability to act as a building block for the synthesis of other compounds. Finally, research should also be conducted on its potential use as a fluorescent dye and its ability to act as a photosensitizer in photodynamic therapy.
Propiedades
IUPAC Name |
3,3-dimethyl-4-naphthalen-2-ylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-16(2)11-17-10-15(16)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,15,17H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCATNLHXTYNHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=CC3=CC=CC=C3C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


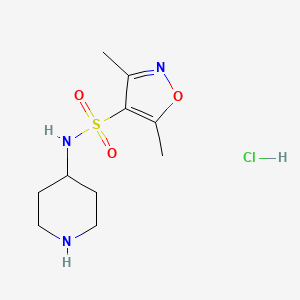
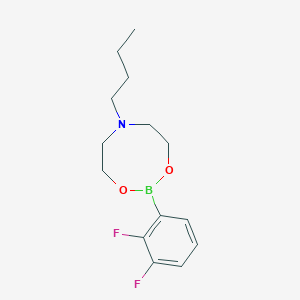
![N-Methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanaminebis(trifluoroacetate)](/img/structure/B1492512.png)

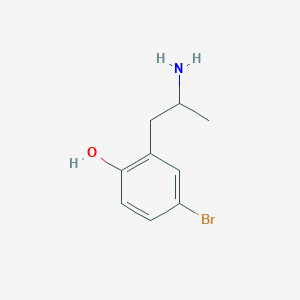

![4-Chloro-5-hydroxy-1-(2-(trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridin](/img/structure/B1492517.png)
